molecular formula C20H23NO2S B2743899 2-(methylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1210542-31-6

2-(methylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2743899
CAS No.: 1210542-31-6
M. Wt: 341.47
InChI Key: CIENEOHXOXXZAX-UHFFFAOYSA-N
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Description

The compound “2-(methylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a tetrahydropyran ring, and a methylthio group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety, a tetrahydropyran ring, and a methylthio group . The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their spatial arrangement. The benzamide moiety might undergo reactions typical of amides, while the tetrahydropyran ring might participate in reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility, while the size and shape of the molecule could influence its melting and boiling points .

Scientific Research Applications

Synthesis of Benzamide-Based Compounds with Anti-Influenza Activity

A novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives has been developed, showing significant anti-influenza A virus (subtype H5N1) activity. This synthesis pathway involves the reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation with alkyl halides and reaction with hydrazine. The synthesized compounds, including derivatives of 2-(methylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide, were found to possess remarkable antiviral activities against bird flu influenza H5N1, with viral reduction in the range of 85–65% (Hebishy, Salama, & Elgemeie, 2020).

Domino Synthesis of Pyran Derivatives

The compound has been utilized in a domino one-pot three-component synthesis of novel 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles and related compounds. This process presumably occurs via a domino Knoevenagel condensation–Michael addition–intramolecular O-cyclization sequence of reactions, showcasing a significant advantage in terms of the one-pot process, simple work-up procedure, and excellent yields (Sivakumar, Kanchithalaivan, & Kumar, 2013).

Crystal Structures of Pyran Derivatives

The synthesis and crystal structure of derivatives related to this compound have been studied, revealing their crystallization as centrosymmetric hydrogen-bonded dimers. These studies provide insights into the molecular interactions and aggregation controlled by π–π interactions and weak C–H···O hydrogen bonding, indicating their importance in various ring transformations and potential in scientific research (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets via the benzamide moiety, the tetrahydropyran ring, or the methylthio group .

Safety and Hazards

Without specific experimental data, it’s challenging to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could be of interest in various fields, including medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

2-methylsulfanyl-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-24-18-10-6-5-9-17(18)19(22)21-15-20(11-13-23-14-12-20)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIENEOHXOXXZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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